
Bis(trimethylsilyl) benzoylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl) benzoylphosphonate can be synthesized through the reaction of benzoyl chloride with trimethylsilyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Benzoyl chloride+Trimethylsilyl phosphite→Bis(trimethylsilyl) benzoylphosphonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylated compound used in derivatization reactions.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used as a silylation reagent in various chemical reactions.
Uniqueness
Bis(trimethylsilyl) benzoylphosphonate is unique due to the presence of both a benzoyl group and a phosphonate moiety, which confer distinct chemical properties and reactivity. The trimethylsilyl groups enhance its stability and solubility, making it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
33876-85-6 |
|---|---|
Molekularformel |
C13H23O4PSi2 |
Molekulargewicht |
330.46 g/mol |
IUPAC-Name |
bis(trimethylsilyloxy)phosphoryl-phenylmethanone |
InChI |
InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
CKEKKQYKHFUMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


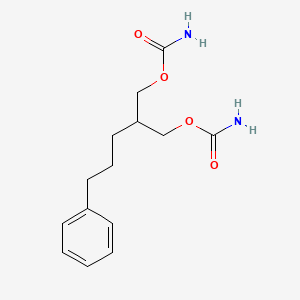
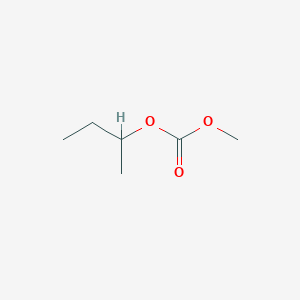

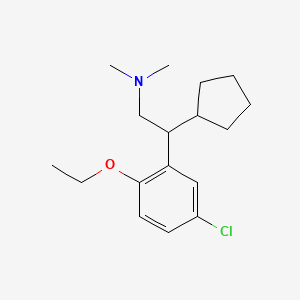
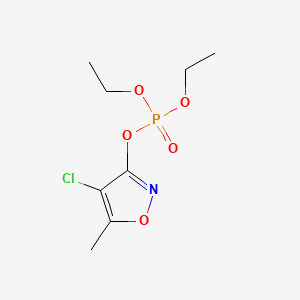
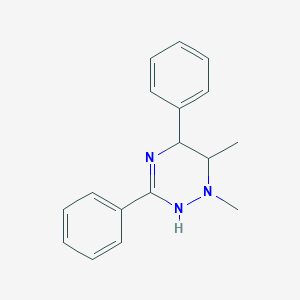
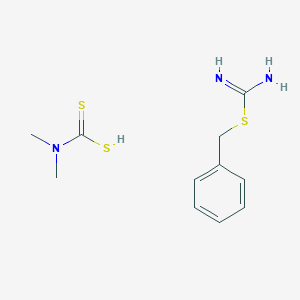
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
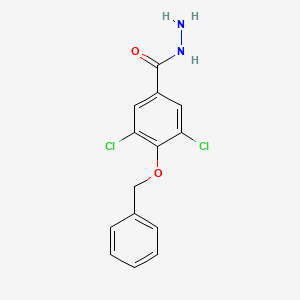
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
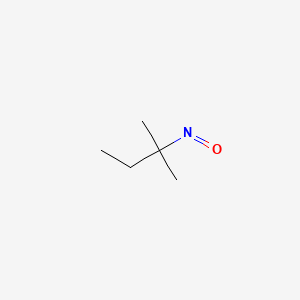
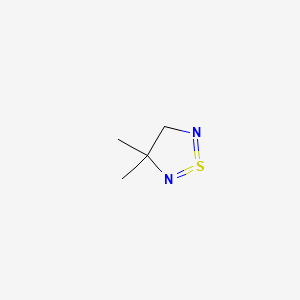

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
